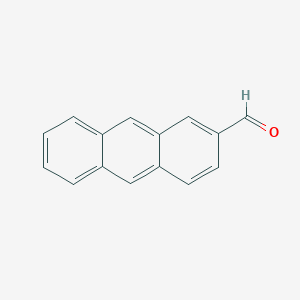

Anthracene-2-carbaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

anthracene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O/c16-10-11-5-6-14-8-12-3-1-2-4-13(12)9-15(14)7-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEMRXSTATUWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364839 | |

| Record name | 2-anthracenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2143-81-9 | |

| Record name | 2-anthracenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Anthracene 2 Carbaldehyde and Its Derivatives

Direct Functionalization Approaches on the Anthracene (B1667546) Core

Directly introducing a formyl group onto the anthracene skeleton is a primary method for synthesizing anthracene carbaldehydes. However, the inherent electronic properties of the anthracene ring system present a significant challenge in achieving regioselectivity.

Regioselective Synthesis Strategies

Achieving regioselective synthesis of anthracene-2-carbaldehyde almost exclusively relies on indirect methods rather than the direct formylation of the unsubstituted anthracene core. The electronic structure of anthracene dictates that electrophilic substitution occurs preferentially at the C9 and C10 positions. Therefore, to direct functionalization to the C2 position, chemists typically employ one of two strategies:

Starting with a 2-Substituted Anthracene: The most straightforward approach is to begin with an anthracene molecule that already possesses a substituent at the 2-position. This substituent can then be chemically transformed into a formyl group. This strategy circumvents the regioselectivity problem entirely. The subsequent sections detail these precursor modification routes.

Utilizing Directing Groups: In modern organic synthesis, directing groups are often employed to control the position of C-H functionalization. nih.gov A directing group temporarily coordinates to a metal catalyst and positions it over a specific C-H bond, overriding the molecule's natural reactivity. While this strategy is powerful, its application for the direct C-H formylation of the C2 position of unsubstituted anthracene is not commonly reported. The development of such a catalytic system remains a significant synthetic challenge.

Therefore, the practical and high-yield synthesis of this compound is accomplished through the indirect routes detailed below, which leverage precursors where the 2-position is pre-functionalized.

Indirect Synthetic Routes via Precursor Modification

Indirect routes provide a reliable and regioselective means of preparing this compound by modifying an existing functional group at the desired C2 position.

Oxidative Transformations of Anthracene-Based Alcohols or Alkyls

A common and effective indirect method is the oxidation of a C2-substituent, such as a methyl or hydroxymethyl group, to an aldehyde. This approach allows for precise control over the location of the formyl group.

One key precursor is 2-methylanthracene, which can be oxidized to this compound. A classic method for this transformation is the Riley oxidation, which employs selenium dioxide (SeO₂) to oxidize benzylic methyl groups to carbonyls. youtube.comwikipedia.org SeO₂ is a selective reagent for this purpose, often used in solvents like dioxane or acetic acid. youtube.comsggscollegepatnacity.ac.in

Another readily available precursor is 2-anthracenemethanol. This primary alcohol can be oxidized to the corresponding aldehyde using a wide array of standard oxidizing agents. Milder, selective reagents are preferred to avoid over-oxidation to the carboxylic acid. Examples include pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO₂), and catalytic systems like TEMPO with a co-oxidant. beilstein-journals.orgacs.org For instance, the oxidation of a related hydroxymethyl-anthraquinone derivative to the carbaldehyde was achieved in good yield (62%) using an excess of manganese dioxide at room temperature. acs.orgnih.gov

| Precursor | Oxidizing Agent/Catalyst | Conditions | Product | Yield (%) |

| 2-Methylanthracene | Selenium Dioxide (SeO₂) | Reflux in Dioxane/H₂O | This compound | Varies |

| 2-Anthracenemethanol | Pyridinium Chlorochromate (PCC) | Dichloromethane, RT | This compound | Good |

| 1,8-O-dimethylated aloe-emodin (B1665711) | Manganese Dioxide (MnO₂) | Ethyl Acetate (B1210297), RT, 8h | 4,5-dimethoxy-9,10-dioxo-9,10-dihydrothis compound | 62% acs.orgnih.gov |

| Hydroxymethyl-anthracene derivs. | VO(acac)₂ / O₂ | Aerial Oxidation | Corresponding Aldehyde | Good beilstein-journals.org |

Reductive Amidation and Imine Formation from Carbaldehyde Precursors

This subsection focuses on the synthesis of derivatives starting from this compound, a key transformation for creating more complex molecules. Reductive amination is a robust method for converting aldehydes into amines. The process occurs in a stepwise fashion, beginning with the formation of an imine (or Schiff base), which is then reduced to the target amine.

The initial step involves the condensation of this compound with a primary amine, typically in a solvent like methanol, to form the corresponding N-substituted imine. organic-chemistry.org This reaction is often reversible and may be driven to completion by removing the water that is formed.

The resulting imine is then reduced to the amine. This reduction can be performed in the same pot (direct reductive amination) or after isolation of the imine (indirect reductive amination). organic-chemistry.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB) being common choices. organic-chemistry.org For example, the reductive amination of a protected aloe-emodin carbaldehyde derivative with various amines was successfully carried out, achieving up to 59% conversion using sodium borohydride in methanol. organic-chemistry.org

| Aldehyde Precursor | Amine | Reducing Agent | Conditions | Product | Conversion (%) |

| 4,5-dimethoxy-9,10-dioxo-9,10-dihydrothis compound | Propargylamine | Sodium Borohydride (10 eq.) | Methanol, RT | Corresponding secondary amine | 59% organic-chemistry.org |

| 4,5-dimethoxy-9,10-dioxo-9,10-dihydrothis compound | Propargylamine | Sodium Triacetoxyborohydride | 1,2-dichloroethane | Imine formation only organic-chemistry.org | 0% |

| General Aldehyde | Primary Amine | Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH ~6 | Corresponding secondary amine | Good |

Metal-Catalyzed Synthetic Protocols

Modern synthetic chemistry increasingly relies on metal-catalyzed reactions to form C-C bonds with high efficiency and selectivity. The synthesis of this compound can be achieved by the formylation of a 2-haloanthracene precursor, most commonly through palladium-catalyzed carbonylation reactions. nih.govorgsyn.org

These methods typically involve the reaction of an aryl halide (e.g., 2-bromoanthracene) with a source of carbon monoxide (CO) and a hydride source, catalyzed by a palladium complex. While traditional methods use high-pressure CO gas, recent advancements have introduced "CO-free" protocols that use CO surrogates, such as formic acid or N-formylsaccharin, which are safer and more convenient for laboratory-scale synthesis. organic-chemistry.orgorgsyn.org

For example, a general method for the palladium-catalyzed formylation of aryl bromides uses synthesis gas (a mixture of CO and H₂) in the presence of a phosphine (B1218219) ligand. nih.gov Another approach uses tert-butyl isocyanide as a CO surrogate, which, in the presence of a palladium catalyst and a silane (B1218182) reducing agent, efficiently converts aryl halides to aldehydes. datapdf.com This method was successfully used to convert 9-bromoanthracene (B49045) to anthracene-9-carbaldehyde in 65% yield, demonstrating its applicability to the anthracene scaffold. datapdf.com Applying this reaction to 2-bromoanthracene (B1280076) provides a direct and regioselective route to the target compound.

| Precursor | CO Source | Catalyst / Ligand | Conditions | Product | Yield (%) |

| Aryl Bromide | Synthesis Gas (CO/H₂) | Pd(OAc)₂ / P(1-Ad)₂(n)Bu | Amine Base, 5 bar | Corresponding Aryl Aldehyde | Good nih.gov |

| 9-Bromoanthracene | tert-Butyl Isocyanide | Pd(OAc)₂ / JohnPhos | Na₂CO₃, Et₃SiH, DMF, 65°C | Anthracene-9-carbaldehyde | 65% datapdf.com |

| Aryl Iodide | Formic Acid (HCOOH) | Pd(OAc)₂ / PPh₃ | Et₃N, Toluene, 80°C | Corresponding Aryl Aldehyde | 68-92% organic-chemistry.org |

| Aryl Bromide | N-Formylsaccharin | Pd(OAc)₂ / P(o-tol)₃ | HSiMe(OSiMe₃)₂, DMF, 80°C | Corresponding Aryl Aldehyde | Good orgsyn.org |

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are among the most powerful and versatile tools for forming carbon-carbon bonds in modern organic synthesis. numberanalytics.comnih.govnobelprize.org These reactions are widely employed for the synthesis of substituted anthracenes, either by functionalizing a halogenated anthracene core or by constructing the aromatic system from smaller fragments. numberanalytics.comrsc.org

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a preferred method for creating biaryl linkages and has been used to synthesize a wide array of aryl-substituted anthracenes. rsc.orgresearchgate.netnih.gov The Heck reaction, involving the coupling of an unsaturated halide with an alkene, also provides a route to vinyl-substituted anthracenes or can be used in tandem sequences to build the ring system. nih.govnsf.gov These reactions are prized for their high functional group tolerance and generally mild reaction conditions. nobelprize.orgmdpi.com Various palladium catalysts, from simple salts like palladium(II) acetate to complex palladacycles, have been developed to enhance efficiency and selectivity. frontiersin.orgnih.govacs.org

| Reaction Type | Catalyst (Example) | Substrate 1 (Example) | Substrate 2 (Example) | Bond Formed | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄, Palladacycles | Bromoanthracene | Arylboronic acid | C(sp²)-C(sp²) | rsc.org, researchgate.net, nih.gov |

| Heck | Pd(OAc)₂ | Bromoanthracene | Alkene | C(sp²)-C(sp²) | nih.gov, nsf.gov |

| Sonogashira | Pd Catalyst | Haloanthracene | Terminal Alkyne | C(sp²)-C(sp) | numberanalytics.com, researchgate.net |

Cobalt-Catalyzed Cyclotrimerization Reactions

Cobalt-catalyzed [2+2+2] cyclotrimerization of alkynes is a highly effective method for the one-step synthesis of the benzene (B151609) ring and has been adapted for the construction of the anthracene framework. beilstein-journals.orgbeilstein-journals.org This approach involves the cycloaddition of a diyne with a third alkyne, where the substrates are designed to form the tricyclic anthracene system upon cyclization. beilstein-journals.orgfrontiersin.org

Several research groups have reported cobalt-based catalytic systems for this transformation. One approach utilizes a cobalt/zinc reagent to catalyze the [2+2+2] cycloaddition of 1,6-diynes with 4-aryl-2-butyn-1-ols, which after oxidation of the resulting alcohol, leads to substituted anthracenes in good yields. beilstein-journals.orgbeilstein-journals.org Another strategy employs a CpCo(CO)₂ catalyst to react bis(propargyl)benzenes with bis(trimethylsilyl)acetylene. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The resulting TMS-substituted products can then be halogenated and aromatized with an oxidant like DDQ to yield di- and tetrahaloanthracenes, which are valuable intermediates for further functionalization. beilstein-journals.orgbeilstein-journals.org

| Catalyst System | Substrate 1 | Substrate 2 | Key Features | Reported Yield | Reference |

| CoCl₂·6H₂O / Zn | 1,6-Diynes | 4-Aryl-2-butyn-1-ols | Three-step procedure including oxidation | 57–75% | beilstein-journals.org, frontiersin.org |

| CpCo(CO)₂ | Bis(propargyl)benzenes | Bis(trimethylsilyl)acetylene | Leads to halogenated anthracenes after further steps | 61–85% | beilstein-journals.org, beilstein-journals.org |

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates the structural features of each starting material. researchgate.net Isocyanide-based MCRs, in particular, are powerful tools for rapidly generating molecular diversity. researchgate.netlew.ro

Passerini Three-Component Reactions

The Passerini three-component reaction (P-3CR) is a classic isocyanide-based MCR that combines a carboxylic acid, a carbonyl compound (like an aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction is notable for its operational simplicity and convergent nature. researchgate.net

While specific studies focusing on this compound in the Passerini reaction are not widely documented in the provided results, the reaction has been successfully performed using anthracene-9-carbaldehyde. researchgate.netlew.ro In a reported green chemistry approach, anthracene-9-carbaldehyde was reacted with various isocyanides and benzoic acid derivatives in water at room temperature. researchgate.netlew.ro This one-pot synthesis afforded the corresponding α-acyloxycarboxamide derivatives in high yields (74-86%). researchgate.net Given the similar reactivity of aromatic aldehydes, it is expected that this compound would undergo the same transformation under similar conditions, providing a direct route to complex anthracene-containing structures.

| Reaction | Reactant 1 | Reactant 2 | Reactant 3 | Product | Reported Yield (with 9-isomer) | Reference |

| Passerini | Anthracene-carbaldehyde | Isocyanide | Carboxylic Acid | α-Acyloxycarboxamide | 74–86% | researchgate.net, lew.ro |

Schiff Base Condensation Reactions

The formation of Schiff bases, or imines, represents a fundamental class of reactions in organic chemistry, involving the condensation of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. wizeprep.comekb.egijfmr.com This reaction is characterized by the formation of a carbon-nitrogen double bond (azomethine group, -C=N-). ekb.egijfmr.com For this compound and its derivatives, this reaction provides a pathway to a diverse range of new compounds with potential applications in various fields.

The general mechanism for Schiff base formation is an acid-catalyzed condensation reaction that proceeds through a hemiaminal intermediate, with the subsequent loss of a water molecule to form the stable imine. wizeprep.com

A pertinent example involves the synthesis of imine derivatives from 4,5-dimethoxy-9,10-dioxo-9,10-dihydrothis compound, a structurally related compound. In a study, this aldehyde was reacted with various primary amines in methanol, using magnesium sulfate (B86663) as a drying agent, to produce the corresponding imines in good yields. redalyc.org For instance, the reaction with one amine yielded the desired imine in 78% yield, demonstrating the efficiency of this condensation. redalyc.org This process highlights a direct synthetic route to Schiff base derivatives starting from an this compound core structure.

The reaction can be represented as follows:

This compound Derivative + Primary Amine ⇌ Schiff Base + Water

Detailed findings from the reductive amination studies of an aloe-emodin-derived carbaldehyde further illustrate this process. redalyc.org

Table 1: Synthesis of Imines from 4,5-dimethoxy-9,10-dioxo-9,10-dihydrothis compound redalyc.org

| Amine Reactant | Product (Imine) | Solvent | Drying Agent | Yield |

| Amine 1 | Imine 4 | Methanol | MgSO₄ | 78% |

| Amine 2 | Imine 5 | Methanol | MgSO₄ | 79% |

These reactions underscore the utility of Schiff base condensation as a straightforward and effective method for modifying this compound and its derivatives, leading to the generation of novel molecular architectures.

Natural Product Isolation and Structural Elucidation of this compound Derivatives

The anthracene framework is a recurring motif in a variety of natural products. Research into the chemical constituents of plant species has led to the discovery of several naturally occurring derivatives of this compound.

A notable investigation into the secondary metabolites of Coussarea macrophylla, a woody plant found in the tropical swamp forests of Ecuador, resulted in the isolation and characterization of five new anthracene derivatives. researchgate.netacs.org Among these were two compounds directly related to this compound: 1,4,10-trimethoxythis compound (1) and 1,4,8,10-tetramethoxythis compound (3). researchgate.netacs.org

The isolation process involved extracting the ground bark of C. macrophylla with ethyl acetate (EtOAc) and subsequently with 95% ethanol (B145695) (EtOH). The EtOAc extract was subjected to a hexane-acetonitrile partition to remove chlorophylls, followed by conventional purification procedures to yield the new anthracene derivatives. researchgate.net

The structural elucidation of these compounds was accomplished through comprehensive spectroscopic analysis. researchgate.netacs.org

Similarly, the structure of 1,4,8,10-tetramethoxythis compound (3) was determined. Its ¹H NMR spectrum was similar to that of compound 1, with the key difference being the presence of an additional methoxy (B1213986) group. NOESY data were crucial in placing this fourth methoxy group at the C-8 position. researchgate.net

Table 2: Spectroscopic Data for Naturally Occurring this compound Derivatives from Coussarea macrophylla researchgate.netacs.org

| Compound Name | Compound Number | Molecular Formula | HRMS (m/z) | Key ¹H NMR Signals (δ in ppm) |

| 1,4,10-Trimethoxythis compound | 1 | C₁₈H₁₆O₄ | 296.1046 | 10.64 (s, CHO), 8.65 (s, H-9), 7.05 (s, H-3), 4.10 (s, OMe), 4.02 (s, OMe), 3.99 (s, OMe) |

| 1,4,8,10-Tetramethoxythis compound | 3 | C₁₉H₁₈O₅ | 326.1151 | 10.64 (s, CHO), 9.10 (s, H-9), 7.03 (s, H-3), 4.10 (s, OMe), 4.07 (s, OMe), 4.01 (s, OMe), 3.98 (s, OMe) |

The discovery of these compounds from Coussarea macrophylla highlights a rare class of natural products and contributes significantly to the known chemical diversity of anthracene derivatives in the plant kingdom. researchgate.net

Advanced Spectroscopic and Photophysical Characterization

Absorption Spectroscopy of Anthracene-2-carbaldehyde Systems

The absorption of light by this compound initiates the cascade of photophysical and photochemical events. A detailed analysis of its absorption spectrum provides fundamental insights into its electronic structure and how it is influenced by its environment.

Electronic Transitions and Vibronic Coupling Analyses

The electronic absorption spectrum of anthracene (B1667546) derivatives, including this compound, is characterized by transitions within the π-electron system. The spectra typically exhibit well-resolved vibronic structures, which are the result of simultaneous electronic and vibrational transitions. The absorption bands in the near-UV region, generally between 300 and 400 nm, are attributed to π-π* transitions of the anthracene moiety. nih.gov

The introduction of the carbaldehyde group at the 2-position can perturb the electronic transitions of the parent anthracene molecule. This substitution can influence the energy and intensity of the absorption bands. Furthermore, vibronic coupling, the interaction between electronic and vibrational motions, plays a crucial role in the spectral features of these molecules. Studies on related anthracene derivatives have shown that vibronic coupling can involve out-of-plane vibrational modes. semanticscholar.org The nature and strength of these couplings can be influenced by the presence and position of substituents on the anthracene ring. nih.gov

Solvent Effects on Absorption Characteristics (Solvatochromism)

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents, a phenomenon that arises from the differential solvation of the ground and excited electronic states of the molecule. rsc.org The polarity of the solvent can significantly influence the absorption characteristics of this compound. nih.gov

The effect of the solvent on the absorption spectrum is a result of intermolecular interactions, such as dipole-dipole forces and hydrogen bonding, between the solute and solvent molecules. mdpi.com For polar molecules, an increase in solvent polarity often leads to a shift in the absorption maximum (λmax). A shift to longer wavelengths is termed a bathochromic or red shift, while a shift to shorter wavelengths is known as a hypsochromic or blue shift. rsc.org

| Solvent | Dielectric Constant (ε) | λmax (nm) |

|---|---|---|

| Hexane | 1.88 | 445 |

| Toluene | 2.38 | 452 |

| Chloroform | 4.81 | 459 |

| DMSO | 46.7 | 467 |

The data generally show a bathochromic shift with increasing solvent polarity, indicating stabilization of the excited state relative to the ground state in more polar environments.

Fluorescence Emission Characteristics

Following absorption of light, this compound can relax to the ground state via the emission of a photon, a process known as fluorescence. The characteristics of this emission provide a wealth of information about the excited state.

Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. Anthracene derivatives are known for their generally high fluorescence quantum yields. vt.edu

Both the quantum yield and lifetime are sensitive to the molecular environment. For instance, the presence of heavy atoms or quenching species can significantly reduce these values. The following table presents fluorescence quantum yields and lifetimes for 2,6-anthracenedicarboxylic acid (2,6-ADCA), a related compound, in various solvents, illustrating the influence of the solvent environment.

| Solvent | Φf | τf (ns) |

|---|---|---|

| DMSO | 0.73 ± 0.1 | 11 ± 0.2 |

| Acetonitrile | 0.5 ± 0.2 | - |

| Methanol | 0.31 ± 0.05 | - |

| THF | - | considerably longer than 4.9 ns |

Stokes Shift Analysis and Excited State Dynamics

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. This energy loss between absorption and emission is due to various non-radiative relaxation processes that occur in the excited state before fluorescence, such as vibrational relaxation and solvent reorientation around the excited molecule.

The magnitude of the Stokes shift can provide insights into the changes in geometry and electronic distribution upon excitation. A larger Stokes shift often indicates a greater difference between the equilibrium geometries of the ground and excited states. In polar solvents, the reorientation of solvent molecules around the excited state dipole can lead to a significant increase in the Stokes shift. nih.gov

The following table shows the absorption and emission maxima, and the calculated Stokes shift for a 2,6-donor-acceptor substituted anthracene derivative in different solvents.

| Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |

|---|---|---|---|

| Hexane | 445 | 483 | 1805 |

| Toluene | 452 | 498 | 2137 |

| Chloroform | 459 | 525 | 2815 |

| DMSO | 467 | 566 | 3888 |

The significant increase in the Stokes shift with increasing solvent polarity is indicative of a more polar excited state compared to the ground state, a common feature for donor-acceptor substituted fluorophores.

Quenching Mechanisms (Dynamic and Static)

Fluorescence quenching is any process that decreases the fluorescence intensity of a given substance. Quenching can occur through two primary mechanisms: dynamic (or collisional) quenching and static quenching.

Dynamic quenching occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. This process is dependent on the concentration of the quencher and the viscosity of the solvent. The relationship between fluorescence intensity and quencher concentration in dynamic quenching is described by the Stern-Volmer equation:

I0 / I = 1 + KSV[Q]

where I0 and I are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the quencher concentration, and KSV is the Stern-Volmer quenching constant.

Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. This reduces the number of fluorophores available for excitation. In some cases, both dynamic and static quenching can occur simultaneously, leading to a non-linear Stern-Volmer plot with an upward curvature.

For anthracene derivatives, quenching of fluorescence can be induced by various molecules. For example, nitroaromatic compounds can act as effective quenchers. Furthermore, the interaction of anthracene derivatives with biological macromolecules like DNA can lead to fluorescence quenching, which is a useful tool for studying these binding interactions. vt.edu The mechanism of quenching in these systems is often attributed to photo-induced electron transfer from the excited anthracene moiety to the quencher or vice versa. vt.edu

Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Phenomena

Anthracene itself is a classic example of a fluorophore that suffers from aggregation-caused quenching (ACQ), where its fluorescence intensity diminishes in the solid state or in aggregates due to strong π-π stacking interactions that favor non-emissive pathways like excimer formation. rsc.orgresearchgate.net However, strategic chemical modification, such as the introduction of specific functional groups, can counteract this effect and induce the opposite phenomenon: aggregation-induced emission (AIE). In AIE-active materials, or AIEgens, the molecule is weakly or non-emissive in dilute solutions but becomes highly luminescent upon aggregation. researchgate.netrsc.org

Studies have shown that introducing aldehyde groups can transform an anthracene core from exhibiting ACQ properties to becoming an AIEgen. researchgate.net For instance, 9-anthraldehyde (B167246) (AnA) and 9,10-anthracenedicarboxaldehyde (AnDA) have been shown to exhibit AIE properties. researchgate.net This transformation is a critical area of research, as materials that are highly emissive in the solid state are essential for applications like organic light-emitting diodes (OLEDs). researchgate.netnih.gov Conversely, some anthracene derivatives continue to show ACQ, where strong π-π stacking in the aggregated state enhances non-radiative energy loss, leading to weak emission. researchgate.net

The primary mechanism responsible for AIE in many anthracene derivatives is the Restriction of Intramolecular Motion (RIM) . researchgate.netsci-hub.se In dilute solutions, functional groups attached to the anthracene core can undergo low-frequency rotational and vibrational motions, providing non-radiative decay channels for the excited state, thus quenching fluorescence. rsc.org Upon aggregation in a poor solvent or in the solid state, these intramolecular motions are physically constrained. This blockage of non-radiative pathways forces the excited state to decay radiatively, resulting in a significant enhancement of fluorescence emission. researchgate.netrsc.org

Several specific molecular features contribute to this RIM mechanism:

Steric Hindrance : Bulky groups, including aldehyde moieties, can create steric effects that enforce a twisted conformation. This twisting disrupts coplanarity and prevents the detrimental close π-π packing that typically leads to quenching in the aggregated state. researchgate.net

Intermolecular Interactions : The formation of intermolecular hydrogen bonds in the aggregated state can effectively lock the molecular conformation, restricting intramolecular rotation and suppressing non-radiative decay. researchgate.net

Restriction of Access to Dark States (RADS) : A more nuanced mechanism has been proposed for some heteroatom-containing systems. In this model, weak fluorescence in solution is attributed to easy access from a bright (π,π) excited state to a close-lying dark (n,π) state. In the aggregated state, this access is restricted, trapping the molecule in the emissive bright state and enhancing fluorescence. sci-hub.se

Modulation of Conical Intersections : Computational studies on anthracene derivatives show that substituents can modulate the energy of the minimum energy conical intersection (MECI) between the first excited state (S₁) and the ground state (S₀). Strong electron-donating or electron-withdrawing groups can lower the relative energy of this intersection, which has been correlated with an enhancement of the AIE phenomenon. nih.gov

A study on an anthracene-based zinc ion probe provides a clear example of these principles, where the rates of radiative (k_r) and non-radiative (k_nr) decay were calculated for different states.

| State | Quantum Yield (Φ_f) | Lifetime (τ) [ns] | k_r [10⁷ s⁻¹] | k_nr [10⁸ s⁻¹] |

| Probe in THF | 0.006 | 1.18 | 0.51 | 8.42 |

| Probe + Zn²⁺ in THF | ~1.0 | 5.43 | 18.4 | ~0 |

| Probe Aggregates | 0.091 | 7.94 | 1.15 | 1.14 |

| This table presents photophysical data for an anthracene-based probe, illustrating the changes in quantum yield, lifetime, and decay rates between the solution, a complexed state, and the aggregated AIE state. Data sourced from a study on heteroatom-containing AIE systems. sci-hub.se |

The specific morphology of the aggregates plays a crucial role in determining the final emission properties. The way molecules pack in the solid state directly influences the extent of RIM and the nature of intermolecular electronic coupling. rsc.org

For example, in a series of 9,10-distyrylanthracene (B86952) derivatives with varying alkoxy chain lengths, it was found that molecules with shorter chains exhibited more red-shifted emission compared to those with longer chains. rsc.org This demonstrates that subtle changes to the chemical structure can tune the solid-state optical properties by altering the aggregate morphology. rsc.org Similarly, studies on anthracene at the air-ice interface show that it tends to be unevenly distributed in aggregates, which affects its reactivity and spectroscopic signature. acs.org The formation of different types of aggregates, such as J-aggregates (red-shifted absorption) and H-aggregates (blue-shifted absorption), also profoundly affects the photophysical properties. mdpi.com

In some cases, specific, highly-ordered structures can form. An anthracene-guanidine derivative was found to form a rare, highly emissive T-shaped static excimer in aqueous solutions, with a luminescence quantum yield approaching 100%. acs.org The formation and stability of this unique morphology are highly sensitive to environmental factors like water content and concentration. acs.org

Mechanofluorochromism and Piezochromism Investigations

Mechanofluorochromism is the phenomenon where a material changes its fluorescence color in response to mechanical stimuli such as grinding, shearing, or pressing. Piezochromism is a subset of this, specifically referring to changes induced by high pressure. Anthracene derivatives have been shown to be promising candidates for such materials. ccspublishing.org.cnrsc.org

The typical mechanism for piezochromic luminescence in anthracene derivatives involves a pressure-induced phase transition. ccspublishing.org.cnnih.gov Often, applying pressure to a crystalline sample causes a transformation to a more disordered or amorphous state. ccspublishing.org.cn This change in molecular packing alters the intermolecular interactions (e.g., π-π stacking), leading to a change in the energy of the excited state and thus a shift in the emission wavelength, which is commonly a red-shift. ccspublishing.org.cnnih.gov This process is often reversible; annealing the ground sample can restore the original crystalline state and fluorescence color. ccspublishing.org.cn

For example, four derivatives of 9,10-bis[2-(2-alkoxynaphthalen-1-yl)vinyl]anthracene were shown to exhibit reversible color changes from yellow to orange upon pressing and annealing. The derivative BNA displayed the largest piezochromic spectral shift of 26 nm. ccspublishing.org.cn

| Compound | Initial Emission (λ_em) | Emission after Grinding (λ_em) | Piezochromic Shift (Δλ_PFC) |

| BNA | 540 nm | 566 nm | 26 nm |

| This table summarizes the piezochromic fluorescence properties of a 9,10-bis[2-(2-alkoxynaphthalen-1-yl)vinyl]anthracene derivative (BNA), showing the emission wavelength before and after grinding and the resulting spectral shift. Data sourced from a study on piezochromic luminescence. ccspublishing.org.cn |

The nature of the molecular stacking in the crystal has a profound impact on the piezochromic response. Studies on crystals with different stacking patterns show that anthracene groups that are not strongly interacting under ambient conditions can be forced to form emissive excimers under high pressure, leading to pressure-induced emission enhancement. rsc.orgrsc.org Conversely, materials that already feature excimer-like fluorescence at normal pressure can exhibit a wider range of red-shifting under pressure. rsc.org In some rare cases, even an abnormal pressure-induced blue-shift has been observed. researchgate.net

Phosphorescence Spectroscopy and Triplet State Behavior

In addition to fluorescence from the singlet excited state, anthracene derivatives can also exhibit phosphorescence from the triplet excited state (T₁). This process involves an intersystem crossing (ISC) from the initially formed singlet excited state (S₁) to the triplet manifold. mdpi.com The aldehyde group in this compound can significantly influence the nature and behavior of these triplet states.

Studies on related aromatic aldehydes, such as 9-anthraldehyde and 2-naphthaldehyde, reveal the formation of multiple triplet states upon photoexcitation. rsc.org Typically, these include a non-planar ππ* triplet state and a nearby nπ* triplet state, associated with the carbonyl group of the aldehyde. rsc.org In some cases, a dynamic equilibrium can exist between these two triplet states, each with different properties and decay rates. rsc.org

The character of the lowest triplet state is crucial for the photochemistry of the molecule. kyoto-u.ac.jp While many aromatic ketones and aldehydes with a lowest nπ* triplet state are photoreactive, 9-anthraldehyde is notable for undergoing photoreactions despite having a ππ* lowest triplet state. kyoto-u.ac.jp The lifetime of the triplet state is a key parameter; a shorter lifetime is often correlated with higher photoreactivity. kyoto-u.ac.jp The presence of heteroatoms (like the oxygen in the aldehyde) and specific intermolecular interactions can facilitate ISC and promote phosphorescence, even at room temperature (RTP), by rigidifying the molecule and suppressing non-radiative quenching of the triplet state. researchgate.net

Circular Dichroism Spectroscopy of Chiral this compound Derivatives

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. When a chiral center or a source of axial/planar chirality is introduced into an this compound derivative, the resulting enantiomers will produce mirror-image CD spectra, allowing for their absolute configuration to be determined. researchgate.net

The interaction of light with chiral structures can lead to various chiroptical phenomena. While CD measures absorption, circularly polarized luminescence (CPL) measures the differential emission of left- and right-circularly polarized light from a chiral fluorophore. Studies on chiral anthracene-based macrocycles have successfully demonstrated the measurement of both CD and CPL, confirming the identity of enantiomers through their opposite spectra. researchgate.net

The generation of a CD signal is not limited to intrinsically chiral molecules. It can also arise from the supramolecular assembly of achiral components into a chiral superstructure. rsc.org This emergent chirality is a key principle in chiral sensing and recognition. For instance, mixing a chiral amine with achiral components can lead to the formation of a chiral host-guest assembly that produces a distinct CD signal, which can be used to identify the amine and even determine its enantiomeric excess. rsc.org The theoretical foundation for these phenomena lies in how the chiral arrangement of molecules breaks symmetry, leading to differential interactions with circularly polarized light. aps.orgaps.org

Computational Chemistry and Theoretical Studies of Anthracene 2 Carbaldehyde

Electronic Structure Calculations (DFT/TD-DFT)

DFT and its excited-state counterpart, TD-DFT, are powerful tools for understanding the electronic characteristics of Anthracene-2-carbaldehyde and its derivatives. These methods provide a detailed picture of the molecule's frontier molecular orbitals and the nature of electronic transitions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

Theoretical studies on derivatives of this compound have provided valuable data on their HOMO-LUMO gaps. For instance, in a study of highly substituted 10-RO-(hetero)acenes, two derivatives of this compound were investigated using DFT at the B3LYP/6-311++G(d,p) level. The calculated HOMO, LUMO, and energy gap values are presented in the table below. mdpi.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 10-(benzyloxy)-3-bromo-6,8-dimethoxythis compound | -5.889 | -2.770 | 3.119 |

| 10-benzyloxy-bromo-6,7,8-trimethoxythis compound | -5.119 | -2.582 | 2.537 |

These values indicate that the substitution pattern on the anthracene (B1667546) core significantly influences the frontier orbital energies and the resulting energy gap. mdpi.com A smaller energy gap generally suggests higher reactivity and lower kinetic stability. sibran.ru

In the context of reaction prediction, DFT calculations, such as those at the B3LYP/6-31G* level, are employed to model the frontier molecular orbitals and their energy gaps to assess the regioselectivity of reactions like the Diels-Alder reaction.

Frontier Molecular Orbital (FMO) analysis of derivatives of 2-anthrylethylene, synthesized from this compound, reveals that the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is spread across the electron-accepting moiety. This distribution is fundamental to understanding charge transfer characteristics. sibran.ru

The concept of charge transfer is central to the functionality of many organic electronic materials. In derivatives of this compound, the presence of both electron-donating (the anthracene core) and electron-accepting (the carbaldehyde group and its derivatives) moieties can lead to intramolecular charge transfer (ICT) upon photoexcitation.

Computational studies on 2-anthrylethylene derivatives, which are direct products of this compound, have shown that a partial charge transfer occurs from the donor (anthryl group) to the acceptor upon excitation. sibran.ru This phenomenon is also supported by the observed changes in the geometry between the ground state (S0) and the first excited state (S1), where alterations in single and double bond lengths are indicative of a more polarized excited state. sibran.ru

The solvatochromic behavior of these derivatives, where the absorption and fluorescence spectra shift with solvent polarity, further corroborates the charge transfer nature of the excited state. A bathochromic (red) shift in more polar solvents is a hallmark of an excited state with a larger dipole moment than the ground state, a direct consequence of ICT. sibran.ru

Spectroscopic Property Predictions and Validation

TD-DFT is a widely used method for predicting the electronic absorption and emission spectra of organic molecules. These theoretical predictions can be compared with experimental data to validate the computational methodology and to gain a deeper understanding of the electronic transitions involved.

For derivatives of this compound, such as 2-anthrylethylene compounds, absorption and fluorescence studies have been conducted in various organic solvents. The absorption spectra typically show a structured vibronic progression characteristic of the anthracene chromophore, indicating that the excitation energy is largely localized on the anthryl moiety. sibran.ru Theoretical calculations of the absorption spectra of these derivatives can reproduce the experimentally observed bathochromic shifts with increasing solvent polarity. sibran.ru

The table below summarizes the experimental absorption and fluorescence maxima for a selection of 2-anthrylethylene derivatives in different solvents.

| Compound Derivative | Solvent | Absorption Maxima (nm) | Fluorescence Maxima (nm) |

|---|---|---|---|

| (E)-3-(2-anthryl)-2-propenoate | Hexane | 384 | 436 |

| DCM | 389 | 460 | |

| ACN | 386 | 468 | |

| (E)-3-(2-anthryl)-2-propenenitrile | Hexane | 381 | 425 |

| DCM | 386 | 444 | |

| ACN | 384 | 453 |

Data sourced from a study on 2-anthrylethylene derivatives. sibran.ru

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers a powerful lens through which to view the intricate details of reaction mechanisms, including the identification of transient intermediates and transition states.

Derivatization reactions of this compound, such as condensations to form Schiff bases or chalcones, can be modeled computationally to understand their pathways. Transition state theory, coupled with DFT calculations, allows for the determination of activation energies and the geometry of the transition state structure. uleth.carowansci.com This analysis is crucial for predicting reaction feasibility, kinetics, and stereochemical outcomes. For example, in a condensation reaction, the transition state would involve the partial formation of the new carbon-nitrogen or carbon-carbon bond and the partial breaking of the carbonyl double bond. vaia.com While specific transition state analyses for this compound are not widely reported, the methodologies are well-established for similar aldehyde reactions.

Photoinduced electron transfer (PET) is a fundamental process in many photophysical and photochemical applications, including the design of fluorescent sensors. wikipedia.org In systems containing an anthracene moiety, PET can occur from an electron-donating group to the photoexcited anthracene acceptor, leading to fluorescence quenching. weizmann.ac.il

The mechanism of PET can be modeled computationally by examining the electronic coupling between the donor and acceptor moieties and the free energy change of the electron transfer process. The Rehm-Weller equation is often used to estimate the thermodynamic driving force for PET. Computational modeling can provide the necessary parameters for this equation, such as the oxidation potential of the donor and the reduction potential of the acceptor, as well as the excited-state energy of the fluorophore.

For anthracene derivatives, computational models can help to understand how the position of substituents influences the efficiency of PET. While specific PET modeling for this compound is not extensively detailed in the literature, studies on related anthracene-donor-acceptor systems provide a framework for such investigations. hbni.ac.in

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the primary focus of conformational analysis is the rotation of the carbaldehyde (-CHO) group relative to the plane of the anthracene core.

Conformational Preferences:

The orientation of the aldehyde group is defined by the dihedral angle between the C=O bond and the adjacent C-C bond of the anthracene ring. Two principal planar conformations are of interest: the s-trans (anti-periplanar) and s-cis (syn-periplanar) conformers. In the s-trans conformation, the oxygen atom points away from the bulk of the anthracene moiety, while in the s-cis conformation, it is directed towards the C1-H bond of the anthracene ring.

Computational studies on similar aromatic aldehydes suggest that the energy barrier to rotation between these conformers is relatively low. The stability of each conformer is influenced by a delicate balance of steric hindrance and electronic effects. Density Functional Theory (DFT) calculations are often employed to determine the relative energies of these conformers and the transition state energy for their interconversion. While specific studies on this compound are not prevalent, analysis of related structures suggests that the planar conformations are significantly more stable than non-planar arrangements, which would disrupt the π-conjugation between the aldehyde group and the aromatic system.

Molecular Dynamics (MD) Simulations:

Molecular dynamics simulations offer a powerful tool to study the dynamic behavior of molecules over time. nih.govacs.org An MD simulation for this compound would model the movements of each atom based on a force field, providing a trajectory of the molecule's conformational changes. nih.gov

These simulations can reveal:

The preferred conformational states in different environments (e.g., in a vacuum, in solution).

The frequency and timescale of rotations of the aldehyde group.

The vibrational modes of the molecule.

How the molecule's structure is influenced by temperature and solvent interactions.

By simulating a system containing multiple this compound molecules, MD can also provide preliminary insights into aggregation and the initial stages of self-assembly. acs.org

| Parameter | Description | Significance in Theoretical Studies |

| Dihedral Angle (C2-C(aldehyde)-C=O) | The angle of rotation of the aldehyde group relative to the anthracene ring. | Determines the s-cis vs. s-trans conformation and overall molecular planarity. |

| Rotational Energy Barrier | The energy required to rotate the aldehyde group from a stable conformer through a transition state. | Indicates the flexibility of the aldehyde group and the ease of interconversion between conformers at a given temperature. |

| Conformer Population | The statistical distribution of different conformers at thermal equilibrium. | Reveals the most probable shape of the molecule, which influences its chemical reactivity and intermolecular interactions. |

Investigation of Intermolecular Interactions and Supramolecular Assembly

The structure of this compound facilitates a range of non-covalent intermolecular interactions that are crucial for the formation of larger, ordered structures, a field known as supramolecular chemistry. nih.gov These interactions govern the molecule's behavior in the solid state and in solution, leading to the formation of dimers, aggregates, and crystalline materials.

Key Intermolecular Interactions:

π–π Stacking: The large, planar surface of the anthracene core is electron-rich, making it highly susceptible to π–π stacking interactions. Molecules can arrange in a face-to-face or offset fashion, driven by attractive van der Waals forces. DFT calculations can be used to model the geometry and binding energy of these stacked dimers and oligomers. researchgate.net Studies on other anthracene derivatives confirm that these interactions are a primary driving force for aggregation. scispace.comacs.org

C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between the aldehyde oxygen of one molecule and the aromatic C-H groups of a neighboring molecule. While individually weak, the cumulative effect of multiple C-H···O interactions can significantly influence the crystal packing and supramolecular architecture.

Guest-Host Interactions: Anthracene derivatives have been shown to form encapsulation complexes where they act as guest molecules within a larger host framework, stabilized by CH···π interactions. acs.org

Supramolecular Assembly:

The combination of these intermolecular forces can direct this compound molecules to self-assemble into well-defined supramolecular structures. nih.gov For instance, derivatives of anthracene carboxylic acid, which is structurally similar, are known to form hydrogels through self-assembly. rsc.org The photodimerization of anthracene moieties, a [4+4] cycloaddition reaction, is another phenomenon that can be exploited in supramolecular systems, often templated by the initial self-assembly of the molecules. researchgate.net

Computational modeling is instrumental in predicting how these interactions will guide the assembly process. By calculating the interaction energies for different molecular arrangements, researchers can predict the most stable crystal polymorphs or the likely morphology of aggregates formed in solution. This predictive capability is vital in the field of crystal engineering and the design of new organic materials.

| Interaction Type | Participating Moieties | Role in Supramolecular Assembly |

| π–π Stacking | Anthracene Rings | Primary driving force for aggregation and columnar stacking. |

| Dipole-Dipole | Carbaldehyde Groups (-CHO) | Orients molecules and contributes to packing stability. |

| C-H···O Hydrogen Bonds | Aromatic C-H and Aldehyde Oxygen | Provides directional control and reinforces the overall structure. |

Crystallographic Investigations and Solid State Structural Analysis

Single-Crystal X-ray Diffraction of Anthracene-2-carbaldehyde Derivatives

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by a single crystal, a detailed three-dimensional model of the electron density can be constructed, revealing precise atomic positions. This technique has been applied to various anthracene (B1667546) derivatives to elucidate their structural features.

For instance, studies on derivatives synthesized from related anthracene aldehydes, such as anthracene-9-carbaldehyde, provide a framework for understanding the structural chemistry of this compound derivatives. The crystal structure of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole, grown by slow evaporation, was solved and refined to understand its molecular and solid-state properties. rsc.org Similarly, the structures of (2E)-1-(anthracen-9-yl)-3-(4-substitutedphenyl)prop-2-en-1-ones were elucidated to analyze their intermolecular interactions and lattice energies. ias.ac.in

SC-XRD analysis provides precise measurements of bond lengths, bond angles, and torsion angles, which define the conformation of a molecule. In anthracene derivatives, the planarity of the fused three-ring system is a key feature, although substituents can induce slight distortions.

In a detailed study of diethyl-(2E,2′E)-3,3′-(anthracene-9,10-diyl)di(prop-2-enoate) (DADB), a para-substituted anthracene derivative, the compound was found to crystallize in the monoclinic P2₁/c space group. mdpi.com The anthracene core itself is largely planar, but the substituent groups can be twisted relative to this plane. For example, in one 2-(anthracene-9-yl)-imidazole derivative, the arene groups surrounding the central imidazole (B134444) core are significantly rotated to minimize steric hindrance. rsc.org

The bond lengths within the aromatic anthracene core generally agree with values expected for fused aromatic systems, showing partial double bond character. mdpi.com Theoretical calculations, such as Density Functional Theory (DFT), are often used alongside experimental data to provide a more complete understanding of the molecular geometry. mdpi.comresearchgate.net

Below is a table of selected experimental bond lengths for the anthracene derivative DADB, illustrating the typical precision obtained from SC-XRD.

| Bond | Experimental Length (Å) |

|---|---|

| C1-C2 | 1.362 |

| C2-C3 | 1.425 |

| C3-C4 | 1.430 |

| C4-C12 | 1.395 |

| C1-C8 | 1.479 |

| C8=C9 | 1.338 |

| C9-C10 | 1.468 |

| C10=O1 | 1.221 |

| C10-O2 | 1.341 |

The arrangement of molecules in a crystal, known as crystal packing, is directed by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, are crucial in determining the stability and properties of the crystal.

In derivatives of this compound, which contain C-H bonds, an aromatic system, and a polar carbonyl group, several types of interactions are expected.

Hydrogen Bonding: While classical hydrogen bonds (e.g., O-H···O, N-H···O) are absent in this compound itself, its derivatives can exhibit them. For example, imidazole derivatives lacking N-substitution can act as both hydrogen bond donors and acceptors, forming extensive networks that stabilize the crystal structure. rsc.org Weaker C-H···O interactions are also common. In the crystal structure of the DEADP derivative, C-H···O interactions link molecules into chains and layers. mdpi.com

C-H···π Interactions: These interactions occur when a C-H bond points towards the face of an aromatic π-system. In the DEADP structure, C-H···π contacts constitute over 21% of the total intermolecular contacts, playing a significant role in the crystal packing. mdpi.com

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) | Reference Compound |

|---|---|---|---|---|

| C-H···O | C₅-H₅···O₁ | 3.541 | 162.7 | DEADP mdpi.com |

| π···π | Cg···Cg | 4.033 | - | DADB mdpi.com |

| C-H···π | C₈-H₈ₐ···Cg | 3.628 | 124.7 | DEADP mdpi.com |

| N-H···N | N-H···N | 2.08 | - | ADPI Derivative rsc.org |

Absolute Configuration Determination of Chiral Derivatives

When a derivative of this compound is chiral, it can exist as a pair of enantiomers (non-superimposable mirror images). Determining the absolute configuration—the actual three-dimensional arrangement of atoms in space (i.e., R or S)—is a crucial step in stereochemistry. While many techniques determine the relative configuration of stereocenters, single-crystal X-ray diffraction is the most reliable method for unambiguously determining the absolute configuration. springernature.com

The determination relies on the phenomenon of anomalous dispersion (or resonant scattering). nih.gov This effect occurs when the energy of the X-rays used is close to the absorption edge of one of the atoms in the crystal (usually a "heavy" atom, but detectable even with lighter atoms like oxygen with modern equipment). Under these conditions, the scattering factor for an atom becomes a complex number, and the normally equal intensities of Friedel pairs of reflections (hkl and -h-k-l) become slightly different. researchgate.net

This intensity difference, known as the Bijvoet difference, depends on the absolute configuration of the molecule. By carefully measuring the intensities of these reflection pairs, the correct enantiomer can be identified. researchgate.net The result of the refinement is often expressed as the Flack parameter, which should refine to a value close to 0 for the correct absolute configuration and close to 1 for the inverted structure. nih.gov A Flack parameter with a small standard uncertainty provides high confidence in the assignment. nih.gov This method is non-empirical and provides the most definitive assignment of a molecule's absolute configuration. nih.gov

Electrochemical Behavior and Redox Characteristics

Cyclic Voltammetry Studies of Anthracene-2-carbaldehyde and its Analogs

Cyclic voltammetry (CV) is a powerful electrochemical method used to study the redox processes of chemical species. In a typical CV experiment, the potential is swept linearly between two vertex potentials and then reversed, while the resulting current is measured. This technique provides information about the oxidation and reduction potentials of the analyte and the stability of the electrochemically generated species.

While specific cyclic voltammetry data for this compound is not extensively reported in publicly available literature, the electrochemical behavior can be inferred from studies on closely related anthracene (B1667546) derivatives. The anthracene core is known to undergo redox reactions, and the nature and position of substituents significantly influence these processes.

The oxidation and reduction of anthracene derivatives involve the removal or addition of electrons from the π-system of the anthracene core. The potentials at which these events occur are indicative of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively.

The oxidation of anthracene and its derivatives typically occurs at the 9 and 10 positions, which have the highest electron density. The reduction process involves the formation of a radical anion. The aldehyde group (-CHO) at the 2-position of this compound is an electron-withdrawing group. This characteristic is expected to make the reduction of the anthracene ring easier (occur at a less negative potential) compared to unsubstituted anthracene, as the substituent helps to stabilize the resulting negative charge. Conversely, the electron-withdrawing nature of the aldehyde group would make the oxidation of the anthracene ring more difficult (occur at a more positive potential).

Studies on various substituted anthracenes have confirmed these general trends. For instance, the standard oxidation potentials of meso-substituted anthracenes show a marked dependence on the nature of the substituent. cdnsciencepub.com Similarly, the reduction potentials are also sensitive to substituent effects.

| Compound | Oxidation Potential (Epa, V vs. reference electrode) | Solvent/Electrolyte | Reference |

|---|---|---|---|

| Anthracene | +1.18 | Acetonitrile/0.1 M LiClO4 | nih.gov |

| 9,10-Diphenylanthracene (B110198) | +1.15 | DMF/0.1 M TBAI | utexas.edu |

| 9-Bromoanthracene (B49045) | +1.26 | Methylene chloride/TFA | cdnsciencepub.com |

| 9-Nitroanthracene | +1.52 | Methylene chloride/TFA | cdnsciencepub.com |

| Compound | Reduction Potential (Epc, V vs. reference electrode) | Solvent/Electrolyte | Reference |

|---|---|---|---|

| Anthracene | -1.95 | Acetonitrile/0.1 M TEAB | researchgate.net |

| 9,10-Diphenylanthracene | -1.89 | DMF/0.1 M TBAI | utexas.edu |

| Anthracene-endoperoxide | -0.85 (for the carbon-centered radical) | Not Specified | acs.org |

The reversibility of a redox process in cyclic voltammetry provides information about the stability of the species formed after electron transfer. libretexts.org A reversible process is one where the product of the electron transfer is stable on the timescale of the CV experiment and can be converted back to the starting material during the reverse scan. sop4cv.comossila.com This is characterized by a pair of peaks, one for the forward scan (e.g., reduction) and one for the reverse scan (e.g., oxidation of the reduced species), with a peak potential separation (ΔEp) close to 59/n mV (where n is the number of electrons transferred) at room temperature.

In contrast, an irreversible process occurs when the species formed after electron transfer is unstable and undergoes a rapid chemical reaction to form a new species that cannot be electrochemically converted back to the starting material on the reverse scan. libretexts.orgsop4cv.com This is typically observed as a single peak for the forward process with no corresponding peak on the reverse scan. Quasi-reversible processes fall between these two extremes, indicating a slower electron transfer rate or limited stability of the redox product.

For many aromatic hydrocarbons like anthracene, the first reduction to the radical anion can be a reversible process in aprotic solvents under inert conditions. utexas.edu However, the stability of the radical anion, and thus the reversibility of the process, is highly dependent on the solvent, the presence of proton sources, and the nature of the substituents. The aldehyde group in this compound, being a reactive functional group, could potentially lead to follow-up chemical reactions of the radical anion, possibly rendering the reduction process irreversible or quasi-reversible under certain conditions.

Influence of Substituents on Electrochemical Properties

Substituents on the anthracene core have a profound effect on its electrochemical properties by altering the electron density of the π-system. nih.gov Electron-donating groups (EDGs), such as alkyl or alkoxy groups, increase the electron density, making the molecule easier to oxidize (lower oxidation potential) and harder to reduce (more negative reduction potential). Conversely, electron-withdrawing groups (EWGs), such as nitro, cyano, or aldehyde groups, decrease the electron density, making the molecule harder to oxidize (higher oxidation potential) and easier to reduce (less negative reduction potential). sdu.dkacs.org

The position of the substituent also plays a crucial role. The electrochemical impact is generally most pronounced for substituents at the 9 and 10 positions due to the high electron density at these sites in the HOMO of anthracene. However, substituents at other positions, such as the 2-position in this compound, still exert a significant electronic influence.

Computational studies on substituted anthracenes have shown a correlation between the Hammett sigma parameter (σp+) of the substituents and the excitation energies, which are related to the HOMO-LUMO gap and, by extension, the redox potentials. acs.orgresearchgate.net

| Substituent at 9-position | Substituent Type | Oxidation Potential (E°', V vs. Ag/AgCl in CH2Cl2/TFA) | Reference |

|---|---|---|---|

| -H (Anthracene) | - | 1.16 | cdnsciencepub.com |

| -CH3 | Electron-Donating | 1.07 | cdnsciencepub.com |

| -OCH3 | Electron-Donating | 1.00 | cdnsciencepub.com |

| -Cl | Electron-Withdrawing | 1.25 | cdnsciencepub.com |

| -NO2 | Strongly Electron-Withdrawing | 1.52 | cdnsciencepub.com |

Redox Activity of Anthraquinone (B42736) Moieties in Derivatives

Anthraquinone, which can be formed by the oxidation of anthracene, is a redox-active moiety itself. The electrochemistry of anthraquinone and its derivatives is characterized by two successive one-electron reductions in aprotic media. The first reduction forms a stable radical anion, and the second forms a dianion. These reduction processes are often reversible.

The redox potentials of anthraquinone derivatives can be tuned by the introduction of substituents onto the anthraquinone framework. tandfonline.comjcesr.org Electron-withdrawing groups make the reduction potentials less negative, which is desirable for applications such as electron acceptors in studies of DNA electron transfer. tandfonline.com For instance, the addition of two amide groups to the anthraquinone ring system raises the first reduction potential by approximately 170 mV, while two ester groups cause an increase of about 255 mV compared to unsubstituted anthraquinone. tandfonline.com

Computational studies have been employed to predict the electrochemical windows of a wide range of anthraquinone derivatives, demonstrating that functional groups significantly impact their redox properties. acs.orgresearchgate.net These studies have shown that electron-withdrawing groups generally lower the LUMO energy, leading to a higher (less negative) reduction potential. sdu.dk This tunability of the redox properties of anthraquinone moieties is a key feature in the design of functional materials derived from anthracene precursors.

| Compound | First Reduction Potential (E11/2, V vs. SCE) | Second Reduction Potential (E21/2, V vs. SCE) | Reference |

|---|---|---|---|

| Anthraquinone (AQ) | -0.94 | -1.53 | tandfonline.com |

| AQ with two amide groups | -0.77 | -1.33 | tandfonline.com |

| AQ with two ester groups | -0.69 | -1.21 | tandfonline.com |

| Anthraquinone imide (AQI) | -0.82 | -1.31 | tandfonline.com |

Applications in Advanced Materials and Supramolecular Architectures

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The anthracene (B1667546) core is a foundational component in the field of organic electronics, valued for its high fluorescence quantum yield, stability, and favorable charge transport characteristics. researchgate.netbeilstein-journals.org The derivatization of the anthracene backbone is a key strategy to fine-tune its electronic properties for specific applications in devices like OLEDs and OFETs. researchgate.netrsc.org While extensive research has been conducted on various anthracene derivatives, the specific properties of Anthracene-2-carbaldehyde are often inferred from studies on its isomers and other substituted anthracenes.

Emission Characteristics in Solid State and Thin Films

A common challenge with many fluorescent organic molecules is aggregation-caused quenching (ACQ), where their light-emitting efficiency dramatically decreases in the solid state due to strong intermolecular π-π stacking. diva-portal.org However, strategic chemical modification can overcome this limitation. Research has shown that the introduction of aldehyde groups onto the anthracene core can transform it into an aggregation-induced emission (AIE) luminogen. researchgate.net

For instance, studies on 9-anthraldehyde (B167246) (an isomer of this compound) and 9,10-anthracenedicarboxaldehyde revealed that the steric hindrance caused by the aldehyde groups prevents the detrimental close packing of the anthracene cores in the aggregated state. researchgate.net This disruption of cofacial π-π stacking mitigates quenching and promotes high emission performance in the solid state, a critical property for efficient OLEDs. researchgate.net While direct data for this compound is not prevalent, the principles observed in its isomers suggest its potential to exhibit favorable solid-state emission characteristics. The emission properties of anthracene derivatives are highly dependent on their molecular packing in the solid state, which can lead to different polymorphs with distinct colors of light emission. mdpi.com

Table 1: Photophysical Properties of Selected Anthracene Derivatives

| Compound | State | Excitation Wavelength (λex) | Emission Wavelength (λem) | Key Finding |

|---|---|---|---|---|

| 9-Anthraldehyde (AnA) | Aggregated | Not specified | Not specified | Exhibits Aggregation-Induced Emission (AIE) due to steric effects of the aldehyde group. researchgate.net |

| 9,10-Anthracenedicarboxaldehyde (AnDA) | Aggregated | Not specified | Not specified | Shows AIE properties attributed to steric hindrance preventing π-π stacking. researchgate.net |

| 2,6-di(2-naphthyl)anthracene (dNaAnt) | Solid State | Not specified | Not specified | Adopts a J-aggregated mode, leading to efficient solid-state emission. researchgate.net |

Charge Transport Phenomena and Device Performance

The planar structure and extensive π-conjugation of the anthracene core facilitate strong intermolecular interactions, which are essential for efficient charge transport in the active layer of OFETs. researchgate.netrsc.org The performance of anthracene-based OFETs is profoundly influenced by the nature and position of substituents on the aromatic core, as they affect molecular packing, energy levels, and air stability. researchgate.net

Research on a wide array of 150 anthracene derivatives has demonstrated that functionalization can lead to a remarkable improvement in charge carrier mobility compared to unsubstituted anthracene. researchgate.netrsc.org For example, derivatives substituted at the 2,6-positions have been shown to exhibit high charge mobilities. researchgate.netrsc.org Theoretical studies on 2,6-diphenylanthracene (B1340685) (DPA) derivatives indicate that such substitutions can enhance air stability and create more isotropic two-dimensional charge transport pathways. rsc.org

A novel semiconductor based on a 2-amino-anthracene derivative, when used in an OFET, exhibited a field-effect hole mobility of 5.22 × 10⁻⁵ cm² V⁻¹ s⁻¹ and an ON/OFF ratio of 10⁴. researchgate.netnih.gov This highlights how substitutions at the 2-position can be used to create functional organic semiconductors. The aldehyde group in this compound is an electron-withdrawing group, which would be expected to influence the frontier molecular orbital (HOMO/LUMO) energy levels, thereby affecting charge injection and transport properties, potentially favoring n-type (electron) transport. rsc.org

Table 2: Performance of OFETs Based on Various Anthracene Derivatives

| Derivative | Substitution Position(s) | Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Carrier Type |

|---|---|---|---|---|

| 2-Amino-anthracene derivative (10-OPIA) | 2 | 5.22 × 10⁻⁵ | 10⁴ | p-type (hole) |

| 2,6-Diphenyl anthracene (DPA) | 2, 6 | High | Not specified | p-type (hole) |

| Asymmetric derivative (2-phvA) | 2 | 10 | Not specified | p-type (hole) |

Polymeric Materials and Organic Semiconductors

The reactive aldehyde functionality of this compound makes it a valuable monomer for the synthesis of novel polymeric materials and organic semiconductors. The anthracene unit can be incorporated into a polymer backbone to impart its unique photophysical and electronic properties to the resulting macromolecule.

For example, 9-anthracenecarboxaldehyde has been used in a one-pot polycondensation reaction with melamine (B1676169) to create a polyaminal-linked porous organic polymer. researchgate.net This demonstrates a straightforward method for integrating anthracene aldehydes into stable, porous networks. Such materials are of interest for applications like gas capture and storage, but the inherent electronic properties of the anthracene core also suggest their potential use in organic semiconductor applications. researchgate.net It is conceivable that this compound could undergo similar polymerization reactions to yield functional polymers.

Furthermore, anthracene derivatives are key components in conjugated polymers designed for optoelectronic applications. diva-portal.orgkaust.edu.sa A significant challenge in this area is preventing aggregation-induced quenching in the solid state. diva-portal.org Synthetic strategies, such as creating alkylene-encapsulated 9,10-diphenylanthracene (B110198) (DPA) polymers, have been developed to physically prevent aggregation, allowing the excellent luminescence properties observed in solution to be transferred to thin films. diva-portal.org This principle of sterically isolating the fluorescent core is relevant to the design of any polymer incorporating this compound to maximize its performance in solid-state devices.

Supramolecular Chemistry and Self-Assembly

Supramolecular self-assembly, which relies on non-covalent interactions like hydrogen bonding and π-π stacking, is a powerful bottom-up approach for constructing well-defined nanostructures from molecular components. This compound, with its aromatic core capable of π-stacking and a polar aldehyde group that can participate in hydrogen bonding or other dipole-dipole interactions, is an excellent candidate for designing such systems. wikipedia.orgresearchgate.net

Rational Design of Self-Assembling Systems

The rational design of self-assembling systems involves programming molecules with specific interaction sites to guide their spontaneous organization into larger, ordered architectures. The isomer 9-anthracenecarboxaldehyde is explicitly noted as a building block for supramolecular assemblies. wikipedia.org

A closely related compound, 9-anthracene carboxylic acid (AnCA), provides significant insight into the principles of design. On a silver surface, AnCA molecules self-assemble into a variety of ordered phases, primarily driven by the formation of hydrogen-bonded dimers via their carboxylic acid groups. mdpi.com The final structure is the result of a delicate balance between this strong, directional intermolecular interaction, π-π stacking of the anthracene cores, and molecule-substrate interactions. mdpi.comnih.gov This demonstrates how a functional group on the anthracene core can direct the primary assembly, which is then modulated by other forces to create complex nanostructures. This compound's aldehyde group can similarly act as a key interaction site, directing assembly through dipole-dipole interactions or by serving as a reactive site for forming dynamic covalent bonds in more complex systems.

Nanostructure Formation and Tunable Optical Properties

The process of self-assembly can lead to a diverse range of nanostructures with emergent properties that differ from the individual molecules. Studies on 9-anthracene carboxylic acid have shown that, depending on surface coverage, it can form structures such as straight belts, zigzag double-belts, dimers, and complex kagome phases. nih.govaip.org This polymorphism highlights the tunability of nanostructure formation.

A key goal of supramolecular chemistry is to control the bulk properties of a material by controlling its nanoscale structure. The optical properties of anthracene assemblies are highly dependent on the relative orientation of the molecules. For instance, self-assembly of anthracene-terminated amino acids can lead to helical superstructures with predictable and adjustable chiroptical activities, such as circularly polarized luminescence (CPL). researchgate.net The handedness and color of the CPL emission could be manipulated through the assembly process. researchgate.net

Research on anthracene-2-carboxylic acid, a very close analog to this compound, has demonstrated that its photodimerization reaction can be induced by two-photon absorption on tunable plasmonic substrates. nih.gov The outcome of the photoreaction and the resulting optical properties were dependent on the nanostructure of the substrate, showcasing a method to tune photochemical processes through nanostructure design. nih.gov These examples underscore the potential for controlling the optical and electronic properties of materials based on this compound through the strategic design of self-assembled nanostructures. nih.gov

Optical, Electronic, and Magnetic Switches

The concept of molecular switches, where a molecule can be reversibly shifted between two or more stable states by an external stimulus, is a cornerstone of nanotechnology. Anthracene derivatives are promising candidates for such applications due to their photoresponsive and electronically active nature. The presence of the aldehyde group in this compound enhances its electronic properties, making it a bistable system with geometry-dependent transport properties, which is a key characteristic for a molecular switch. researchgate.net

Optical Switches: The photodimerization of anthracene is a well-known reversible photochemical reaction that can be exploited for optical switching. mdpi.com Upon irradiation with UV light, two anthracene molecules can undergo a [4+4] cycloaddition to form a dimer. This process is often reversible by irradiating with light of a different wavelength or by heating. This reversible dimerization leads to significant changes in the absorption and emission spectra, effectively acting as an "on" and "off" switch for light. While research has focused on various anthracene derivatives, the principle is applicable to this compound.